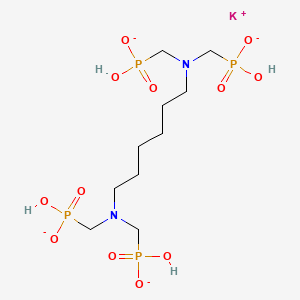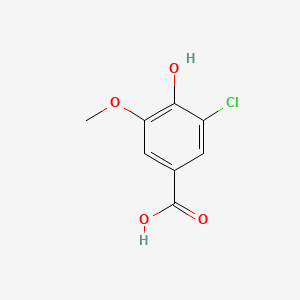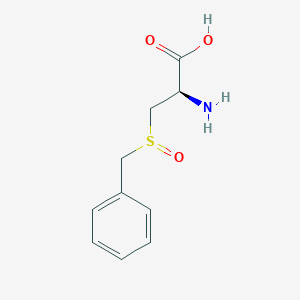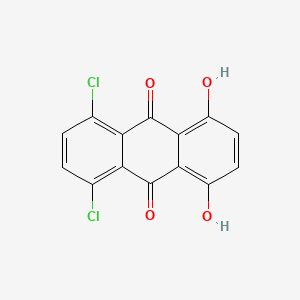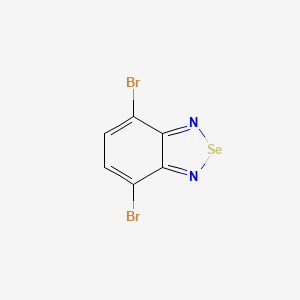
4,7-二溴-2,1,3-苯并硒二唑
描述
4,7-Dibromo-2,1,3-benzoselenadiazole is an organoselenium compound with the molecular formula C₆H₂Br₂N₂Se. It is a derivative of benzoselenadiazole, where the hydrogen atoms at positions 4 and 7 are replaced by bromine atoms. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the field of organic electronics .
科学研究应用
4,7-Dibromo-2,1,3-benzoselenadiazole is widely used in scientific research due to its unique electronic properties. Some of its applications include:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Solar Cells: It serves as a central building block for the preparation of dye-sensitized solar cells (DSSCs).
Material Science: It is used in the development of organic semiconductors and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
4,7-Dibromo-2,1,3-benzoselenadiazole can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzoselenadiazole using bromine in the presence of a catalyst such as iron. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid .
Another method involves the reduction of 3,6-dibromobenzene-1,2-diamine, which can be synthesized by the NaBH₄ reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
Industrial Production Methods
Industrial production methods for 4,7-dibromo-2,1,3-benzoselenadiazole are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4,7-Dibromo-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Coupling Reactions: Palladium catalysts like Pd(PPh₃)₄ are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced, such as alkyl or aryl groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
作用机制
The mechanism of action of 4,7-dibromo-2,1,3-benzoselenadiazole is primarily related to its electronic properties. The presence of bromine atoms and the selenadiazole ring contribute to its ability to participate in various electronic interactions. These interactions are crucial in its applications in organic electronics and solar cells, where it acts as an electron acceptor or donor .
相似化合物的比较
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoxadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-2,1,3-benzoselenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic properties compared to sulfur or oxygen in similar compounds like 4,7-dibromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzoxadiazole. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
属性
IUPAC Name |
4,7-dibromo-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYRQFKGUCDJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348157 | |
| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-42-0 | |
| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,7-Dibromo-2,1,3-benzoselenadiazole a desirable building block for electrochromic polymers?
A: 4,7-Dibromo-2,1,3-benzoselenadiazole acts as a strong electron-accepting unit in conjugated polymers. When incorporated into a polymer backbone with a suitable electron-donating unit like carbazole, it influences the polymer's electronic and optical properties. Specifically, the variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit significantly impacts the electro-optic properties of these polymers [].
Q2: How does the incorporation of 4,7-Dibromo-2,1,3-benzoselenadiazole into carbazole-based polymers affect their properties?
A: Research shows that incorporating 4,7-Dibromo-2,1,3-benzoselenadiazole as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior []. The resulting polymer, PCBS, exhibits a broad absorption band and a significant change in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes PCBS particularly interesting for NIR electrochromic applications [].
Q3: What is the significance of the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole?
A: Understanding the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is crucial for explaining its properties and reactivity. The compound crystallizes in the monoclinic system with the space group P21/c []. Detailed crystallographic data, including cell parameters, bond lengths, and angles, provide insights into its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.
Q4: Are there any computational studies investigating the properties of 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers?
A: While the provided research abstracts don't explicitly mention computational studies on 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers, DFT calculations have been used to study similar systems where the acceptor unit is varied []. These calculations provide insights into the electronic structure, band gap, and optical properties of such polymers, helping researchers understand the impact of structural modifications on their performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



